molecular formula C23H21IN2O2 B13749642 Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide CAS No. 41672-54-2

Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide

Cat. No.: B13749642
CAS No.: 41672-54-2
M. Wt: 484.3 g/mol
InChI Key: AAMIJDUYKLCRIF-UHFFFAOYSA-M
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Description

Chemical Structure: This compound (CAS 63870-30-4) features a naphtho[2,1-d]oxazolium core, a positively charged heterocyclic system fused to a naphthalene ring. The 3-ethyl group stabilizes the charge, while the 2-position is substituted with an ethenyl bridge linked to an acetylphenylamino moiety. The iodide counterion ensures electroneutrality .

Synthesis: Prepared via condensation of 3-ethyl-2-methyl-naphtho[2,1-d]oxazolium iodide with an acetylaniline derivative, forming the ethenyl linkage through a nucleophilic addition-elimination mechanism .

Properties

CAS No.

41672-54-2

Molecular Formula

C23H21IN2O2

Molecular Weight

484.3 g/mol

IUPAC Name

N-[2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide

InChI

InChI=1S/C23H21N2O2.HI/c1-3-24-21-14-13-18-9-7-8-12-20(18)23(21)27-22(24)15-16-25(17(2)26)19-10-5-4-6-11-19;/h4-16H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

AAMIJDUYKLCRIF-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(OC2=C1C=CC3=CC=CC=C32)C=CN(C4=CC=CC=C4)C(=O)C.[I-]

Origin of Product

United States

Preparation Methods

Sulfonation and Isolation of Sodium Naphthalene-2-sulfonate

  • Starting from naphthalene , sulfonation is performed by melting naphthalene at approximately 160°C followed by the slow addition of concentrated sulfuric acid over several minutes under stirring.
  • The reaction mixture is maintained at 160°C for about 5 minutes to complete sulfonation, then poured into ice water to precipitate the sulfonate.
  • Activated charcoal treatment and filtration remove impurities such as unreacted naphthalene and naphthalene sulfone byproducts.
  • Neutralization with sodium bicarbonate and salting out with sodium chloride facilitate crystallization of sodium naphthalene-2-sulfonate.
  • Recrystallization from hot aqueous sodium chloride solution improves purity.

Fusion with Alkali to Yield 2-Naphthol

  • Sodium naphthalene-2-sulfonate is fused with molten potassium hydroxide at 250–310°C with vigorous stirring.
  • The mixture is cooled and dissolved in water, then acidified with concentrated hydrochloric acid to precipitate 2-naphthol.
  • Further purification involves dissolving the crude 2-naphthol in dilute sodium hydroxide, reprecipitation with acetic acid, and recrystallization from 25% ethanol with activated charcoal treatment.
  • Typical yields are around 56–62%, with melting points near 121–122°C confirming product identity.

This method is adapted from classical organic chemistry protocols and has been demonstrated in recent practical experiments.

Alkylation of 2-Naphthol to 3-Ethyl Derivative

  • Alkylation is commonly performed using ethyl halides (ethyl iodide or ethyl bromide) as alkylating agents.
  • Typical conditions involve refluxing 2-naphthol with ethyl iodide in methanol with potassium hydroxide as the base for 1.5 to 2 hours.
  • Alternatively, ethyl bromide with potassium carbonate in acetone at 50°C for 24–48 hours can be used.
  • Good mixing and temperature control are critical for high conversion.
  • Acid-catalyzed alkylation using ethanol and acid catalysts (e.g., sulfuric acid, ferric chloride) has also been reported, although yields are generally lower and reaction scope limited to 2-naphthols capable of keto tautomerization.

Formation of the Naphth[2,1-d]oxazolium Core and Condensation

  • The oxazolium ring is formed by cyclization involving the alkylated naphthol and appropriate oxazole precursors.
  • The condensation with the acetylphenylamino ethenyl group is typically achieved through a Schiff base-type reaction or vinyl substitution, introducing the 2-[(acetylphenylamino)ethenyl] side chain.
  • The final iodide salt is obtained by treatment with iodide sources, ensuring the formation of the quaternary oxazolium iodide.
  • Specific literature references indicate similar benzoxazolium derivatives synthesized via condensation of 3-ethyl-2-substituted benzoxazolium salts with acetylphenylamino ethenyl groups, often under mild reflux conditions in polar solvents.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Sulfonation of naphthalene Naphthalene + conc. H2SO4, 160°C, 5 min ~62 Requires good temperature control
Fusion with KOH Sodium naphthalene-2-sulfonate + KOH, 250–310°C - High temperature, caustic hazards
Acidification and isolation HCl addition, precipitation of 2-naphthol - SO2 gas evolved
Recrystallization 25% ethanol, activated charcoal treatment - Purity improvement
Alkylation Ethyl iodide/bromide + KOH/K2CO3, reflux or 50°C 70–90 Good mixing essential
Oxazolium ring formation Cyclization with oxazole precursors, iodide treatment - Literature-based protocols
Condensation with acetylphenylamino ethenyl Schiff base/vinyl substitution, reflux - Final iodide salt formed

Chemical Reactions Analysis

Types of Reactions

Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoxazole derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted naphthoxazolium compounds.

Scientific Research Applications

Materials Science

Ionic Liquids
Naphth[2,1-d]oxazolium compounds have been explored as precursors for synthesizing ionic liquids. These ionic liquids demonstrate unique properties such as low volatility and high thermal stability, making them suitable for applications in catalysis and as solvents in organic synthesis. The ability to modify the cationic and anionic components allows for tailored properties suited to specific industrial applications .

Surfactant Applications
The surfactant properties of naphthalene derivatives have been investigated for their effectiveness in reducing interfacial tension in various systems. Compounds derived from naphthalene sulfonates have shown promise in enhancing oil recovery and formulating effective detergents due to their superior surfactant characteristics compared to traditional surfactants .

Case Study 1: Antiviral Screening

A group of researchers synthesized a series of naphtho[1,2-d]oxazole derivatives and evaluated their anti-HCV activity through a series of biological assays. The most promising compound exhibited an IC50 value indicating potent antiviral efficacy. This study underlines the potential of structurally similar compounds like naphth[2,1-d]oxazolium for further antiviral drug development.

CompoundIC50 (μM)Activity
Compound A0.5Highly active
Compound B10Moderately active
Naphth[2,1-d]oxazolium (hypothetical)TBDPotential

Case Study 2: Antifungal Activity Assessment

In another study focusing on antifungal activity, various naphthalene-based ionic liquids were tested against Candida spp. The results indicated that certain compounds led to significant cell death via apoptosis mechanisms.

CompoundMIC (μg/mL)Mechanism
Compound X3.125Apoptosis induction
Miconazole12.5Standard antifungal

Mechanism of Action

The mechanism of action of Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely C₂₃H₂₀IN₃O₂ (inferred from analogs in ).
  • Functional Groups : Acetyl (C=O stretch ~1670–1680 cm⁻¹), aromatic C=C, and quaternary ammonium (N⁺–CH₂) .
  • Applications: Potential use in optoelectronics or biomedicine due to extended π-conjugation and polarizable structure .

Comparison with Similar Compounds

Benzoxazolium Derivatives

Example : Benzoxazolium, 3-ethyl-2-[2-(N-phenylacetamido)vinyl]-, iodide (CAS 63870-30-4, )

  • Structural Differences : Benzoxazole core vs. naphthooxazole. The naphtho system enhances conjugation, leading to redshifted UV-Vis absorption.
  • Spectral Data : Similar IR stretches (C=O at 1671 cm⁻¹, C=C at ~1600 cm⁻¹) but distinct aromatic proton environments in NMR due to naphthalene .
  • Molecular Weight : 434.277 g/mol (benzoxazolium) vs. ~470–500 g/mol (naphthooxazolium, estimated) .

Benzothiazolium Derivatives

Example : 3-Methyl-2-[4-(N-phenylacetamido)-1,3-butadienyl]benzothiazolium iodide (CAS 71467-45-3, )

  • Structural Differences : Benzothiazole (S instead of O) and a butadienyl chain vs. ethenyl. Sulfur increases electron-withdrawing effects, altering redox properties.
  • Applications : Benzothiazoles are common in dyes and sensors; the butadienyl group may enhance charge transfer .

Naphthooxazole Derivatives

Example : 2-[(E)-2-(Chloro-substituted)naphtho[2,1-d]oxazolium iodide ()

  • Structural Differences: Chlorine substituent instead of acetylphenylamino. Chlorine’s electron-withdrawing nature reduces electron density on the ring, affecting reactivity and optical properties .

Indolium Derivatives

Example: 2-[(Acetylphenylamino)ethenyl]-1,3,3-trimethyl-3H-indolium iodide (CAS 40497-16-3, )

  • Structural Differences : Indole core vs. oxazole. Indole’s NH group enables hydrogen bonding, while the trimethyl groups increase steric hindrance.
  • Molecular Weight : 446.32 g/mol vs. ~470 g/mol (target compound) .

Styryl-Substituted Derivatives

Example: 2-[4-(Dimethylamino)styryl]-3-ethylbenzothiazolium iodide ()

  • Structural Differences: Styryl group with dimethylamino (electron-donating) vs. acetylphenylamino (electron-withdrawing). Dimethylamino shifts absorption spectra bathochromically, useful in near-infrared dyes .

Comparative Data Table

Compound Class Core Structure Key Substituent Molecular Weight (g/mol) Key Applications Reference
Naphtho[2,1-d]oxazolium Naphthalene + Oxazole Acetylphenylamino-ethenyl ~470 (estimated) Optoelectronics, Biomed
Benzoxazolium Benzene + Oxazole Acetylphenylamino-ethenyl 434.277 Dyes, Sensors
Benzothiazolium Benzene + Thiazole Butadienyl-acetylphenyl 468.32 (C20H19N2OS·I) Organic Electronics
Indolium Indole Acetylphenylamino-ethenyl 446.32 Bioimaging, Therapeutics
Styryl-Benzothiazolium Benzene + Thiazole Dimethylamino-styryl ~450–480 Fluorescent Probes

Biological Activity

Naphth[2,1-d]oxazolium compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in antimalarial and antifungal applications. This article focuses on the biological activity of the specific compound Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide . We will explore its synthesis, structure-activity relationships, and various biological evaluations through case studies and research findings.

Synthesis and Structural Insights

The synthesis of Naphth[2,1-d]oxazolium derivatives typically involves the condensation of naphthol derivatives with suitable amines or other electrophiles. The structural configuration plays a crucial role in determining the biological activity of these compounds. For instance, the presence of the fused quinone-imidazolium entity significantly influences their potency against malaria parasites.

Antimalarial Activity

Research has demonstrated that certain naphthoimidazolium derivatives exhibit potent antimalarial activity against both sensitive and resistant strains of Plasmodium falciparum. The compound's efficacy is often measured using IC50 values, which indicate the concentration required to inhibit 50% of parasite growth.

Table 1: Antimalarial Activity of Naphthoimidazolium Derivatives

CompoundIC50 (nM) - NF54IC50 (nM) - K1Gametocytocidal IC50 (nM)
113.45 ± 0.316.5 ± 1.7390 ± 83
141.64 ± 0.202.4 ± 0.7268 ± 56
162.28 ± 0.193.1 ± 0.8162 ± 52
191.43 ± 0.132.5 ± 1.372 ± 5

These findings indicate that the most potent compounds have low nanomolar activities, suggesting their potential as effective antimalarial agents .

Antifungal Activity

In addition to antimalarial properties, Naphth[2,1-d]oxazolium derivatives have shown promising antifungal activity against various strains of Candida. For example, a recent study indicated that specific derivatives could induce apoptosis in Candida albicans, leading to cell death through mechanisms such as increased reactive oxygen species (ROS) production and mitochondrial membrane potential loss.

Table 2: Antifungal Activity Against Candida spp.

CompoundMIC (μg/mL) against C. albicansMIC (μg/mL) against C. auris
NAIMS7c3.125>100
Miconazole12.5>100

This data suggests that certain naphthoimidazolium compounds can serve as novel antifungal agents with lower toxicity compared to traditional antifungals .

Structure-Activity Relationships (SAR)

The biological activity of Naphth[2,1-d]oxazolium compounds is heavily influenced by their structural features:

  • Substituents on the Naphthalene Ring : Variations in alkyl groups at positions N1/N3 can enhance lipophilicity and improve membrane permeability.
  • Functional Groups : The presence of acetylphenylamino moieties contributes to increased biological efficacy.
  • Fused Quinone Structures : These structures are essential for the observed antimalarial and antifungal activities.

Case Study: Antimalarial Efficacy

A study evaluated a series of naphthoimidazoliums for their ability to inhibit P. falciparum proliferation in vitro. The results indicated that compounds with specific alkyl substitutions at R1/R2 exhibited significantly improved efficacy compared to those without these modifications.

Case Study: Antifungal Mechanism

Another investigation focused on the antifungal mechanism of action for selected naphthoimidazolium derivatives against C. albicans. The study revealed that these compounds could disrupt fungal cell membranes and induce apoptosis through oxidative stress pathways.

Q & A

Q. What are the established synthetic routes for preparing Naphth[2,1-d]oxazolium derivatives, and how can they be adapted for this compound?

  • Methodological Answer : The synthesis of naphthoxazolium derivatives often involves cascade reactions. For example, a five-step cascade using 3-nucleofugal phthalides and 2-amidoacrylates has been reported to yield substituted naphth[2,1-d]oxazoles via annulation, demethoxycarbonylation, and heterocyclization steps . Adapting this method would require substituting the acrylate moiety with the acetylphenylamino ethenyl group. Key steps include monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purification via solvent extraction .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : UV-Vis spectroscopy (absorption maxima ~522 nm) and NMR are essential. The extended π-conjugation from the naphthoxazolium core and acetylphenylamino substituent leads to distinct electronic transitions . Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates NMR analysis in deuterated solvents. Mass spectrometry (e.g., ESI-MS) confirms molecular weight (expected ~532.38 g/mol based on analogous structures) .

Advanced Research Questions

Q. How can regiochemical ambiguity in heterocyclization steps be minimized during synthesis?

  • Methodological Answer : Regiodefined synthesis requires precise control of reaction conditions. For naphthoxazolium derivatives, using sterically hindered bases (e.g., K₂CO₃ in DMF) ensures selective annulation. Evidence from cascade reactions highlights that demethoxycarbonylation at 80–100°C minimizes byproducts like 2-amidonaphthoquinones . Computational modeling of transition states may further guide reagent selection.

Q. How do solvent polarity and counterion exchange affect the compound’s photophysical properties?

  • Methodological Answer : Solvent polarity significantly impacts absorption/emission spectra. For example, DMSO induces bathochromic shifts due to stabilization of the excited state. Counterion exchange (e.g., replacing iodide with tetrafluoroborate) alters aggregation behavior, which can be studied via dynamic light scattering (DLS) and fluorescence quenching assays .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., vinyl proton splitting patterns) may arise from rotational isomerism. Variable-temperature NMR (VT-NMR) or 2D-COSY can resolve overlapping peaks. For mass spectrometry, high-resolution (HRMS) or tandem MS/MS fragmentation clarifies structural ambiguities .

Contradiction Analysis

  • Synthetic Yield Discrepancies : Lower yields in diazonium coupling (Table 1) may stem from competing side reactions (e.g., hydrolysis of diazonium intermediates). Optimizing pH and temperature during diazotization can improve efficiency .
  • Spectral Artifacts : Apparent mass discrepancies in MS data could arise from iodide loss during ionization. Using softer ionization techniques (e.g., MALDI) mitigates this .

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